molecular formula C12H15ClN2O3S B273465 1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine

1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine

Cat. No. B273465
M. Wt: 302.78 g/mol
InChI Key: VTRBWFKJTCGLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as ACPP and is a piperazine derivative that has shown promising results in various studies.

Scientific Research Applications

ACPP has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. ACPP has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of ACPP is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. ACPP has been found to inhibit the activity of phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammatory responses. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
ACPP has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). ACPP has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

ACPP has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. ACPP has also been found to have low toxicity and high bioavailability. However, there are some limitations to using ACPP in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. ACPP also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on ACPP. One area of research is the development of novel formulations of ACPP that can improve its solubility and bioavailability. Another area of research is the identification of new targets for ACPP, which can expand its therapeutic applications. Additionally, further studies are needed to elucidate the mechanism of action of ACPP and to optimize its dosage and administration for different applications.
Conclusion
In conclusion, ACPP is a piperazine derivative that has shown promising results in various scientific research studies. It has anti-inflammatory, anti-tumor, and anti-microbial properties and has been found to inhibit the activity of various enzymes and signaling pathways. ACPP has several advantages for lab experiments, but there are also some limitations to using it in certain applications. Future research on ACPP will focus on developing novel formulations, identifying new targets, and optimizing its dosage and administration for different applications.

Synthesis Methods

The synthesis of ACPP involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride and acetic anhydride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product obtained is then purified using column chromatography or recrystallization. The yield of the synthesis method varies depending on the reaction conditions and the purity of the reagents used.

properties

Molecular Formula

C12H15ClN2O3S

Molecular Weight

302.78 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C12H15ClN2O3S/c1-10(16)14-6-8-15(9-7-14)19(17,18)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3

InChI Key

VTRBWFKJTCGLDP-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.